molecular formula C13H18O2 B8343238 (4-(2-(Tetrahydrofuran-2-yl)-ethyl)-phenyl)-methanol

(4-(2-(Tetrahydrofuran-2-yl)-ethyl)-phenyl)-methanol

Cat. No. B8343238
M. Wt: 206.28 g/mol
InChI Key: ATSGLLQINFSBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-(Tetrahydrofuran-2-yl)-ethyl)-phenyl)-methanol is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(Tetrahydrofuran-2-yl)-ethyl)-phenyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(Tetrahydrofuran-2-yl)-ethyl)-phenyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[4-[2-(oxolan-2-yl)ethyl]phenyl]methanol

InChI

InChI=1S/C13H18O2/c14-10-12-5-3-11(4-6-12)7-8-13-2-1-9-15-13/h3-6,13-14H,1-2,7-10H2

InChI Key

ATSGLLQINFSBBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an anhydrous tetrahydrofuran (20 mL) solution of ethyl 4-(2-(tetrahydrofuran-2-yl)-ethyl)-benzoic acid ethyl ester (2.2 g, 9.39 mmol) described in Manufacturing Example 82-1-1 was added diisobutyl aluminum hydride (0.97 M toluene solution, 24.2 mL, 23.5 mmol) on a dry ice-ethanol bath (−78° C.) under nitrogen atmosphere. After stirring for 30 minutes, 15% aqueous potassium sodium tartrate solution (100 mL) was added to the reaction liquid, and stirred for 30 minutes at room temperature. After addition of ethyl acetate (200 mL), the organic layer and water layer were separated. The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:9 then 2:8) to obtain the title compound (600 mg, 31%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
ethyl 4-(2-(tetrahydrofuran-2-yl)-ethyl)-benzoic acid ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
31%

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